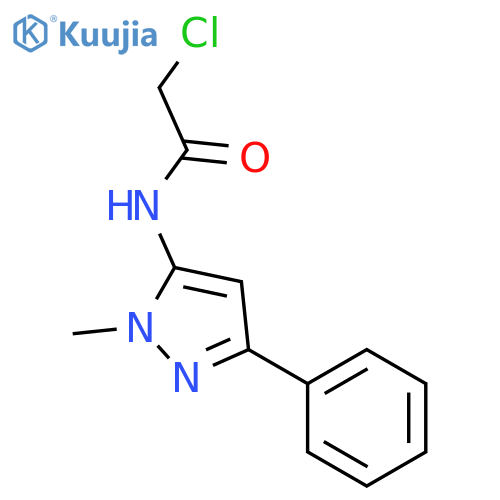Cas no 306935-25-1 (Acetamide,2-chloro-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-)

306935-25-1 structure
商品名:Acetamide,2-chloro-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-
Acetamide,2-chloro-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)- 化学的及び物理的性質
名前と識別子
-
- Acetamide,2-chloro-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-
- 2-chloro-N-(2-methyl-5-phenylpyrazol-3-yl)acetamide
- N1-(1-METHYL-3-PHENYL-1H-PYRAZOL-5-YL)-2-CHLOROACETAMIDE
- 2-chloro-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide
- Z2574929453
- 5-Chloroacetaminido-1-methyl-3-phenylpyrazol
- FT-0629641
- Acetamide, 2-chloro-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-
- 306935-25-1
- DTXSID30371710
- DB-015480
-
- インチ: InChI=1S/C12H12ClN3O/c1-16-11(14-12(17)8-13)7-10(15-16)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,17)
- InChIKey: WVJIBRQRQMRZHQ-UHFFFAOYSA-N
- ほほえんだ: ClCC(NC1N(C)N=C(C2C=CC=CC=2)C=1)=O
計算された属性
- せいみつぶんしりょう: 249.06706
- どういたいしつりょう: 249.0668897g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.28
- ゆうかいてん: 116-118
- ふってん: 482°C at 760 mmHg
- フラッシュポイント: 245.3°C
- 屈折率: 1.616
- PSA: 46.92
Acetamide,2-chloro-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-358449A-5 g |
N1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide, |
306935-25-1 | 5g |
¥10,830.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-358449-1 g |
N1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide, |
306935-25-1 | 1g |
¥4,513.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-358449-1g |
N1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide, |
306935-25-1 | 1g |
¥4513.00 | 2023-09-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1671419-5g |
2-Chloro-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide |
306935-25-1 | 98% | 5g |
¥12048.00 | 2024-08-02 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-358449A-5g |
N1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide, |
306935-25-1 | 5g |
¥10830.00 | 2023-09-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1671419-1g |
2-Chloro-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide |
306935-25-1 | 98% | 1g |
¥5020.00 | 2024-08-02 |
Acetamide,2-chloro-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)- 関連文献
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
306935-25-1 (Acetamide,2-chloro-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-) 関連製品
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 124-83-4((1R,3S)-Camphoric Acid)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
